Cas no 929413-63-8 (5-bromo-2-(E)-2-bromoethenyl-1-benzofuran)

5-bromo-2-(E)-2-bromoethenyl-1-benzofuran 化学的及び物理的性質
名前と識別子
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- 5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran
- 5-bromo-2-[(E)-2-bromovinyl]-1-benzofuran
- Benzofuran, 5-bromo-2-(2-bromoethenyl)-
- 5-bromo-2-(E)-2-bromoethenyl-1-benzofuran
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- インチ: 1S/C10H6Br2O/c11-4-3-9-6-7-5-8(12)1-2-10(7)13-9/h1-6H
- InChIKey: MAGNBHUIAUXTNA-UHFFFAOYSA-N
- SMILES: O1C2=CC=C(Br)C=C2C=C1C=CBr
5-bromo-2-(E)-2-bromoethenyl-1-benzofuran Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-3651-50mg |
5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran |
929413-63-8 | 50mg |
$160.0 | 2023-09-05 | ||
Life Chemicals | F3385-3651-20μmol |
5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran |
929413-63-8 | 20μmol |
$79.0 | 2023-09-05 | ||
Life Chemicals | F3385-3651-2μmol |
5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran |
929413-63-8 | 2μmol |
$57.0 | 2023-09-05 | ||
Life Chemicals | F3385-3651-10μmol |
5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran |
929413-63-8 | 10μmol |
$69.0 | 2023-09-05 | ||
Life Chemicals | F3385-3651-5μmol |
5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran |
929413-63-8 | 5μmol |
$63.0 | 2023-09-05 | ||
Life Chemicals | F3385-3651-3mg |
5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran |
929413-63-8 | 3mg |
$63.0 | 2023-09-05 | ||
Life Chemicals | F3385-3651-10mg |
5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran |
929413-63-8 | 10mg |
$79.0 | 2023-09-05 | ||
Life Chemicals | F3385-3651-40mg |
5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran |
929413-63-8 | 40mg |
$140.0 | 2023-09-05 | ||
Life Chemicals | F3385-3651-25mg |
5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran |
929413-63-8 | 25mg |
$109.0 | 2023-09-05 | ||
Life Chemicals | F3385-3651-30mg |
5-bromo-2-[(E)-2-bromoethenyl]-1-benzofuran |
929413-63-8 | 30mg |
$119.0 | 2023-09-05 |
5-bromo-2-(E)-2-bromoethenyl-1-benzofuran 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
5-bromo-2-(E)-2-bromoethenyl-1-benzofuranに関する追加情報
Research Briefing on 5-bromo-2-(E)-2-bromoethenyl-1-benzofuran (CAS: 929413-63-8): Recent Advances and Applications
5-bromo-2-(E)-2-bromoethenyl-1-benzofuran (CAS: 929413-63-8) is a halogenated benzofuran derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of bromine atoms at strategic positions on the benzofuran scaffold enhances its reactivity and makes it a valuable intermediate in the synthesis of more complex bioactive molecules.
Recent studies have focused on the synthesis and characterization of 5-bromo-2-(E)-2-bromoethenyl-1-benzofuran, as well as its derivatives, to explore their pharmacological potential. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits promising inhibitory activity against certain kinase enzymes implicated in cancer progression. The researchers utilized a combination of computational docking studies and in vitro assays to elucidate the binding interactions between the compound and the target kinases, providing valuable insights for further optimization.
In addition to its potential as a kinase inhibitor, 5-bromo-2-(E)-2-bromoethenyl-1-benzofuran has also been investigated for its antimicrobial properties. A recent publication in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound showed potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of the bromine substituents in enhancing the compound's ability to disrupt bacterial cell membranes.
The synthetic routes to 5-bromo-2-(E)-2-bromoethenyl-1-benzofuran have also been a subject of recent research. A 2024 paper in Organic Letters described an efficient, one-pot synthesis method that significantly improves the yield and purity of the compound compared to traditional approaches. This advancement is particularly relevant for scaling up production for preclinical studies and potential industrial applications.
From a structural perspective, X-ray crystallographic studies of 5-bromo-2-(E)-2-bromoethenyl-1-benzofuran have provided detailed information about its molecular conformation and packing in the solid state. These structural insights are crucial for understanding the compound's reactivity and for designing derivatives with improved pharmacological profiles. The planar benzofuran core with its extended conjugation system appears to play a key role in its biological activity.
Looking forward, research on 5-bromo-2-(E)-2-bromoethenyl-1-benzofuran is expected to focus on several key areas: (1) further exploration of its mechanism of action against various biological targets, (2) development of more efficient synthetic methodologies, and (3) optimization of its physicochemical properties to enhance drug-like characteristics. The compound's versatility as a building block for medicinal chemistry makes it a promising candidate for the development of novel therapeutic agents across multiple disease areas.
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